2-((1-(4-ethylphenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide

描述

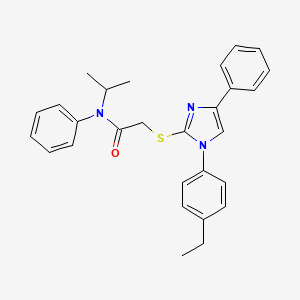

2-((1-(4-Ethylphenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is a synthetic acetamide derivative featuring a substituted imidazole core. The molecule consists of:

- Imidazole ring: Position 1 is substituted with a 4-ethylphenyl group, while position 4 carries a phenyl group.

- Thioether linkage: A sulfur atom bridges position 2 of the imidazole to an acetamide moiety.

- Acetamide side chain: The acetamide is N-substituted with isopropyl and phenyl groups, contributing to steric bulk and lipophilicity.

This compound is structurally analogous to bioactive benzimidazole and imidazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities . Its synthesis likely involves N-acylation of a pre-formed imidazole-thiol intermediate with an appropriate acid chloride, as seen in related compounds .

属性

IUPAC Name |

2-[1-(4-ethylphenyl)-4-phenylimidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3OS/c1-4-22-15-17-24(18-16-22)30-19-26(23-11-7-5-8-12-23)29-28(30)33-20-27(32)31(21(2)3)25-13-9-6-10-14-25/h5-19,21H,4,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPJYTOVBMDXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((1-(4-ethylphenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is a novel imidazole derivative that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of various imidazole derivatives with thioacetamide and isopropyl phenylacetate. The process is characterized by the formation of a thioether linkage, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of imidazole derivatives, including our compound of interest. The following table summarizes the antiproliferative effects observed against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity Index (Normal Cell vs Tumor Cell) |

|---|---|---|---|

| This compound | A549 | 18.53 | 23–46 |

| HeLa | 4.07 | ||

| SGC-7901 | 2.96 |

The compound exhibited significant antiproliferative activity against cancer cell lines A549, HeLa, and SGC-7901, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

The mechanism by which this compound induces apoptosis in cancer cells has been investigated through various assays. Notably, it was found to increase the expression levels of the pro-apoptotic protein Bax while decreasing those of the anti-apoptotic protein Bcl-2 , leading to enhanced apoptotic signaling in HeLa cells.

Case Study: Apoptosis Induction

In a detailed study involving HeLa cells treated with our compound at a concentration of 3.24 µM, the following results were observed:

- Apoptosis Rate: The treatment resulted in a 68.2% apoptosis rate compared to a control treatment with 5-FU, which induced a 39.6% apoptosis rate.

This significant difference underscores the potential of this compound as a more effective antitumor agent .

Other Biological Activities

Beyond its antitumor effects, imidazole derivatives have been noted for their anti-inflammatory , antimicrobial , and antileishmanial activities. These properties are often attributed to their ability to interact with various biological targets and modulate cellular pathways.

Summary of Activities

| Activity Type | Description |

|---|---|

| Antitumor | Induces apoptosis in cancer cells via Bax/Bcl-2 modulation |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

| Antimicrobial | Effective against several bacterial strains |

| Antileishmanial | Exhibits activity against Leishmania species |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives from literature:

Key Observations :

- Substituent Bulk : The target compound’s N-isopropyl-N-phenyl group introduces greater steric hindrance compared to simpler N-aryl acetamides (e.g., 4g in ). This may enhance target selectivity but reduce solubility.

- The ethylphenyl group in the target compound offers moderate electron-donating effects.

- Heterocyclic Diversity : Thiazole and triazole moieties in enable π-π stacking and hydrogen bonding, critical for α-glucosidase inhibition. The target compound’s imidazole-thioether may favor metal coordination or hydrophobic interactions.

Physicochemical and Spectral Properties

- NMR Trends :

- Thermal Stability : Melting points for such acetamides range widely (e.g., 245–247°C for 4g vs. 459–461°C for dichlorophenyl derivatives ), influenced by crystallinity and hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。